Cas no 1227580-07-5 (5-chloro-6-fluoro-1H-indole-3-carbaldehyde)

5-クロロ-6-フルオロ-1H-インドール-3-カルバアルデヒドは、ハロゲン置換基を有するインドール系化合物であり、医薬品中間体や有機合成の重要なビルディングブロックとして利用されます。特に、5位の塩素原子と6位のフッ素原子という電子求引性基の組み合わせにより、分子の反応性が調整され、選択的官能基化が可能となります。3位のアルデヒド基は、さらに誘導体化するための反応性に富んだ部位を提供します。この化合物は、抗がん剤や抗ウイルス剤など生物活性化合物の合成において有用な中間体としての潜在性を有しています。高い純度と安定性を備えており、精密有機合成における信頼性の高い試薬です。

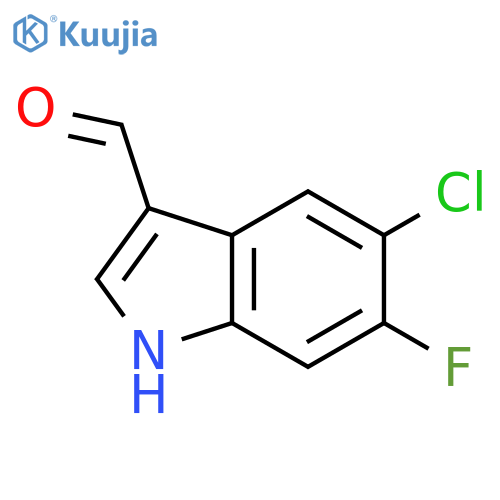

1227580-07-5 structure

商品名:5-chloro-6-fluoro-1H-indole-3-carbaldehyde

CAS番号:1227580-07-5

MF:C9H5ClFNO

メガワット:197.593504667282

MDL:MFCD16610359

CID:4579213

PubChem ID:84076308

5-chloro-6-fluoro-1H-indole-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-chloro-6-fluoro-1H-indole-3-carbaldehyde

- C77519

-

- MDL: MFCD16610359

- インチ: 1S/C9H5ClFNO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H

- InChIKey: BCBXXZSUPVGPFQ-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC2=C(C=1)C(C=O)=CN2)F

計算された属性

- せいみつぶんしりょう: 197.0043696g/mol

- どういたいしつりょう: 197.0043696g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 214

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 32.9

5-chloro-6-fluoro-1H-indole-3-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-321128-0.05g |

5-chloro-6-fluoro-1H-indole-3-carbaldehyde |

1227580-07-5 | 95.0% | 0.05g |

$184.0 | 2025-03-19 | |

| abcr | AB543333-1 g |

5-Chloro-6-fluoro-1H-indole-3-carbaldehyde; . |

1227580-07-5 | 1g |

€1,079.00 | 2022-03-01 | ||

| Enamine | EN300-321128-0.1g |

5-chloro-6-fluoro-1H-indole-3-carbaldehyde |

1227580-07-5 | 95.0% | 0.1g |

$274.0 | 2025-03-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1210007-250mg |

5-Chloro-6-fluoro-1H-indole-3-carbaldehyde |

1227580-07-5 | 97% | 250mg |

¥3861.00 | 2024-08-09 | |

| Aaron | AR01BY5V-250mg |

5-Chloro-6-fluoro-1H-indole-3-carbaldehyde |

1227580-07-5 | 95% | 250mg |

$564.00 | 2025-02-09 | |

| A2B Chem LLC | AW36007-100mg |

5-chloro-6-fluoro-1H-indole-3-carbaldehyde |

1227580-07-5 | 95% | 100mg |

$324.00 | 2024-04-20 | |

| A2B Chem LLC | AW36007-500mg |

5-chloro-6-fluoro-1H-indole-3-carbaldehyde |

1227580-07-5 | 95% | 500mg |

$684.00 | 2024-04-20 | |

| 1PlusChem | 1P01BXXJ-500mg |

5-chloro-6-fluoro-1H-indole-3-carbaldehyde |

1227580-07-5 | 95% | 500mg |

$824.00 | 2023-12-25 | |

| 1PlusChem | 1P01BXXJ-10g |

5-chloro-6-fluoro-1H-indole-3-carbaldehyde |

1227580-07-5 | 95% | 10g |

$7979.00 | 2023-12-25 | |

| 1PlusChem | 1P01BXXJ-2.5g |

5-chloro-6-fluoro-1H-indole-3-carbaldehyde |

1227580-07-5 | 95% | 2.5g |

$2115.00 | 2023-12-25 |

5-chloro-6-fluoro-1H-indole-3-carbaldehyde 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

1227580-07-5 (5-chloro-6-fluoro-1H-indole-3-carbaldehyde) 関連製品

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1227580-07-5)5-chloro-6-fluoro-1H-indole-3-carbaldehyde

清らかである:99%

はかる:1g

価格 ($):686.0